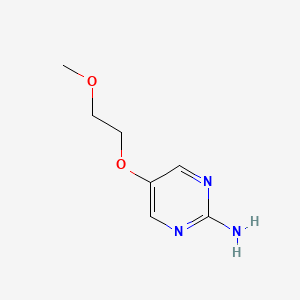
5-(2-Methoxyethoxy)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyethoxy)pyrimidin-2-amine is an organic compound with the molecular formula C7H11N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in drug discovery, particularly in predicting human intestinal absorption .
Méthodes De Préparation
The synthesis of 5-(2-Methoxyethoxy)pyrimidin-2-amine typically involves the reaction of 2-chloro-5-(2-methoxyethoxy)pyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .
In industrial production, the process may involve additional steps to purify the compound, such as recrystallization or chromatography, to ensure the final product meets the required purity standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
5-(2-Methoxyethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction .
Applications De Recherche Scientifique
5-(2-Methoxyethoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs that may have therapeutic effects, such as antiviral, anticancer, or anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxyethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final drug molecule derived from this compound .
Comparaison Avec Des Composés Similaires
5-(2-Methoxyethoxy)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
2-Pyrimidinamine, 4,6-dimethyl-: This compound has different substituents on the pyrimidine ring, leading to variations in its chemical reactivity and biological activity.
2-Pyrimidinamine, 5-ethoxy-: The presence of an ethoxy group instead of a methoxyethoxy group can alter its solubility and interaction with biological targets.
2-Pyrimidinamine, 5-(2-hydroxyethoxy)-: The hydroxyethoxy group introduces additional hydrogen bonding capabilities, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substituent, which provides a balance of hydrophilicity and lipophilicity, making it a valuable intermediate in drug synthesis .
Propriétés
IUPAC Name |
5-(2-methoxyethoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-2-3-12-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODHDHAKJUHVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














